Substance p-methyl ester

概要

説明

Substance P-methyl ester is a synthetic analog of the naturally occurring neuropeptide Substance P. It is known for its role as a selective agonist of the neurokinin-1 (NK-1) receptor. This compound has garnered interest in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and applications.

準備方法

Synthetic Routes and Reaction Conditions: Substance P-methyl ester can be synthesized through the esterification of Substance P. The process involves reacting Substance P with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors equipped with efficient cooling and heating systems to maintain optimal reaction conditions. The process is monitored using advanced analytical techniques to ensure product purity and yield.

化学反応の分析

Types of Reactions: Substance P-methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles, such as alkyl halides, in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives of this compound.

科学的研究の応用

Neuroscience Research

1.1 Modulation of Cochlear Potentials

One significant application of SPME is its role in modulating cochlear potentials. A study demonstrated that perfusion with SPME at concentrations greater than resulted in increased amplitudes of compound action potentials in guinea pigs, indicating its potential influence on auditory neurotransmission through NK1 receptors .

| Concentration (M) | Action Potential Amplitude Change |

|---|---|

| Increased | |

| Significant increase |

This suggests that SPME may have therapeutic implications for hearing disorders linked to neurotransmission.

1.2 Neuroprotection and Cerebral Blood Flow

Recent studies have identified SPME's potential neuroprotective effects. For example, palmitic acid methyl ester (PAME), closely related to SPME, was shown to enhance cerebral blood flow (CBF) and reduce neuronal cell death following cardiac arrest in animal models. PAME administration improved functional outcomes and memory recovery in treated rats compared to controls .

Pharmacological Applications

2.1 Pain Management

SPME's action as an NK1 receptor agonist positions it as a candidate for pain management therapies. The modulation of pain pathways through NK1 receptors has been extensively studied, suggesting that SPME could be beneficial in treating chronic pain conditions .

Toxicological Studies

While exploring the applications of SPME, it is also essential to consider its safety profile. Toxicological assessments have indicated that exposure to high concentrations can lead to respiratory irritations and other adverse effects in animal models . Understanding these implications is crucial for developing safe therapeutic applications.

| Exposure Level (ppm) | Observed Effects |

|---|---|

| 0 | No effect |

| 23 | Mild irritation |

| 242 | Labored breathing, mucosal irritation |

| 626 | Severe respiratory distress; mortality |

Case Studies

4.1 Auditory Function Improvement

In a controlled study involving guinea pigs, researchers observed that SPME significantly enhanced auditory function metrics when administered prior to exposure to noise trauma. This finding supports the hypothesis that SPME can protect against noise-induced hearing loss by modulating cochlear responses through NK1 receptor activation .

4.2 Neuroprotective Effects Post-Cardiac Arrest

A notable study investigated the effects of PAME on CBF and neuronal survival post-cardiac arrest. Results indicated a marked improvement in CBF and a reduction in neuronal death in treated subjects compared to untreated controls, highlighting the therapeutic potential of SPME-related compounds in neuroprotection .

作用機序

Substance P-methyl ester exerts its effects by binding to the NK-1 receptor, which is primarily expressed in the central and peripheral nervous systems. The binding triggers a cascade of intracellular signaling pathways, leading to the release of neurotransmitters and modulation of various physiological responses. The molecular targets and pathways involved include G-protein-coupled receptors and downstream effectors such as cyclic AMP (cAMP) and protein kinase A (PKA).

類似化合物との比較

Substance P-methyl ester is compared with other similar compounds, such as Substance P free acid and other peptide analogs. Its uniqueness lies in its enhanced stability and potency compared to the free acid form. Other similar compounds include:

Substance P free acid: Less potent and less stable.

Other peptide analogs: Varying degrees of potency and receptor specificity.

生物活性

Substance P-methyl ester (SP-ME) is a modified form of Substance P, a neuropeptide involved in various physiological processes, including pain perception, inflammation, and salivation. This article delves into the biological activity of SP-ME, comparing its effects to those of Substance P and examining its potential applications in pharmacology.

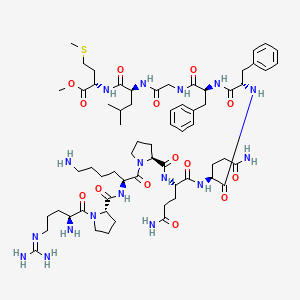

Chemical Structure and Properties

Substance P has a specific amino acid sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. The methyl ester modification occurs at the COOH-terminal amide group, which alters its hydrophobicity and potentially influences receptor interactions. The molecular formula for SP-ME is C₆₄H₉₉N₁₇O₁₄S, with a density of 1.41 g/cm³ .

Comparative Potency

Research indicates that SP-ME exhibits approximately 30% potency compared to Substance P in stimulating salivation and is equipotent in inducing contractions in the guinea pig ileum . This suggests that while the methyl ester modification reduces potency, it retains significant biological activity.

Table 1: Comparative Potency of Substance P and SP-ME

| Compound | Salivation Potency (%) | Ileum Contraction Potency (%) |

|---|---|---|

| Substance P | 100 | 100 |

| This compound | 30 | 100 |

| Substance P free acid | 0.1 | 0.9 |

The mechanism by which SP-ME exerts its effects appears to be linked to its interaction with tachykinin receptors, particularly the NK1 receptor. Studies have shown that SP-ME can inhibit the binding of labeled Substance P derivatives to these receptors on rat parotid cells, indicating its role as an antagonist . The hydrophobic nature of the COOH-terminal portion is crucial for binding efficacy, as evidenced by comparative studies with the free acid form of Substance P.

Salivation and Gastrointestinal Effects

SP-ME has been shown to stimulate salivation effectively, which is critical for digestive processes. Its ability to induce contractions in the ileum suggests potential therapeutic applications in gastrointestinal motility disorders .

Neurogenic Inflammation

Substance P is known for its role in neurogenic inflammation. The methyl ester form retains some of these properties, potentially making it useful in conditions characterized by excessive inflammation .

Case Studies and Research Findings

A notable study conducted by Cascieri et al. (1981) assessed the biological activity of SP-ME in various in vivo and in vitro models. The findings indicated that SP-ME could effectively stimulate salivary secretion and gastrointestinal contractions, albeit at reduced potency compared to native Substance P . Additionally, the study highlighted the importance of the structural integrity of the COOH-terminal region for maintaining biological activity.

Potential Applications

Given its biological properties, SP-ME may have several applications:

- Pharmacological Research : Investigating its effects on pain modulation and inflammatory responses.

- Therapeutic Development : Exploring its use in treating gastrointestinal disorders or as a neuroprotective agent.

特性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H99N17O14S/c1-38(2)34-46(57(88)77-45(28-33-96-4)63(94)95-3)73-53(84)37-72-54(85)47(35-39-16-7-5-8-17-39)78-58(89)48(36-40-18-9-6-10-19-40)79-56(87)42(24-26-51(67)82)74-55(86)43(25-27-52(68)83)75-59(90)50-23-15-32-81(50)62(93)44(21-11-12-29-65)76-60(91)49-22-14-31-80(49)61(92)41(66)20-13-30-71-64(69)70/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,82)(H2,68,83)(H,72,85)(H,73,84)(H,74,86)(H,75,90)(H,76,91)(H,77,88)(H,78,89)(H,79,87)(H4,69,70,71)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWARWOPSKGELM-SARDKLJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)OC)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H99N17O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1362.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。